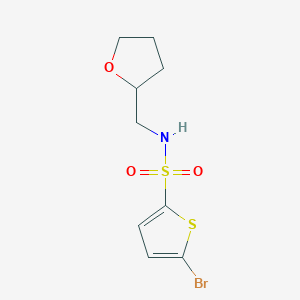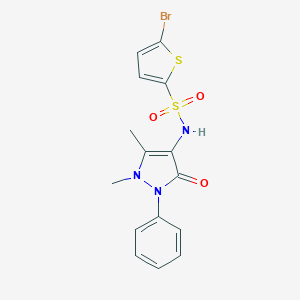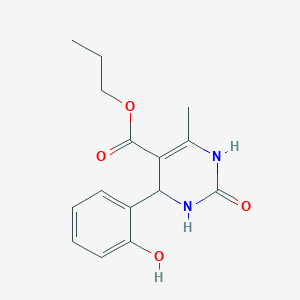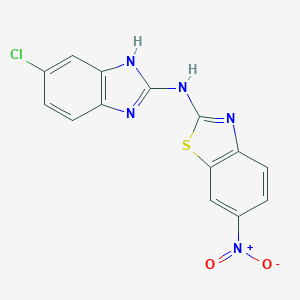
Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate, commonly known as EMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMSPC belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of EMSPC is not fully understood. However, it is believed to act by blocking the voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, EMSPC reduces the excitability of neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
EMSPC has been shown to have several biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and inhibits the activation of glial cells, leading to its anti-inflammatory properties. EMSPC has also been shown to increase the levels of GABA, an inhibitory neurotransmitter, leading to its anticonvulsant effects. Additionally, EMSPC has been shown to reduce the levels of reactive oxygen species, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of EMSPC is its high potency and selectivity for the voltage-gated sodium channels. Additionally, EMSPC has shown to have a good safety profile in various preclinical studies. However, one of the limitations of EMSPC is its low solubility in water, which can make its administration challenging.
Future Directions
EMSPC has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications fully. One of the future directions could be to investigate the use of EMSPC in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, further studies are needed to investigate the safety and efficacy of EMSPC in humans. Finally, the development of novel formulations of EMSPC with improved solubility could enhance its therapeutic potential.
Conclusion:
EMSPC is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Its mechanism of action involves blocking the voltage-gated sodium channels, leading to its anticonvulsant, analgesic, and anti-inflammatory effects. EMSPC has several advantages, including its high potency and selectivity, and good safety profile. However, its low solubility in water can make its administration challenging. Further research is needed to explore the full potential of EMSPC, and its development as a therapeutic agent could have significant implications in the field of medicine.
Synthesis Methods
The synthesis of EMSPC involves a multi-step process that requires specific reagents and conditions. The primary step involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine in the presence of an acid catalyst to form the corresponding Schiff base. The Schiff base is then reacted with ethyl chloroformate to yield EMSPC. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
EMSPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various preclinical studies. EMSPC has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and epilepsy. Additionally, EMSPC has shown to have a neuroprotective effect in animal models of Parkinson's disease.
properties
IUPAC Name |
ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-4-22-16(18)13-7-9-17(10-8-13)23(19,20)14-5-6-15(21-3)12(2)11-14/h5-6,11,13H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKFGGCRHTJSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzo[cd]indol-2(1H)-one](/img/structure/B481401.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B481415.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B481433.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B481460.png)

![N-{2-[(2-furylmethyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B481502.png)
![5-benzyl-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B481510.png)
![1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B481512.png)
![1-({[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B481531.png)
![N-cycloheptyl-2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B481575.png)

![5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B481653.png)
